molecular formula C23H25N3O3 B14999717 Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14999717
M. Wt: 391.5 g/mol
InChI Key: TYLZEJFEYXULHU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzimidazole core, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the pyrimido ring and the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O3/c1-4-9-18-20(22(27)29-5-2)21(15-10-8-11-16(14-15)28-3)26-19-13-7-6-12-17(19)24-23(26)25-18/h6-8,10-14,21H,4-5,9H2,1-3H3,(H,24,25)

InChI Key

TYLZEJFEYXULHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)OCC

Origin of Product

United States

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